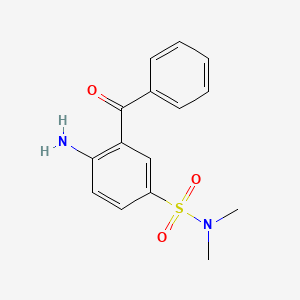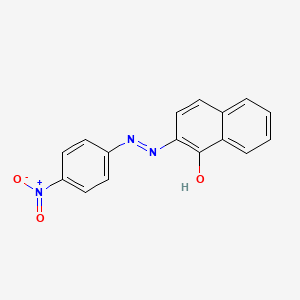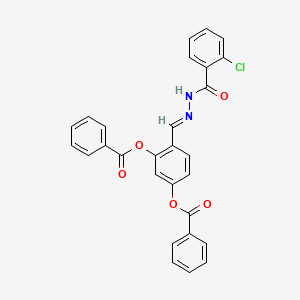
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by multiple benzoyl and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. One common method includes:
Esterification: The initial step involves the esterification of a phenol derivative with benzoyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The intermediate product is then reacted with 2-chlorobenzoyl hydrazine under acidic conditions to form the carbohydrazonoyl group.
Final Coupling: The final step involves coupling the intermediate with another benzoyl chloride to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and chlorobenzoyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate can be used as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structural complexity allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple benzoyl and chlorobenzoyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-(Benzoyloxy)-2-(2-benzoyl)phenyl benzoate: Lacks the chlorobenzoyl group, potentially altering its reactivity and biological activity.
2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate: Lacks the benzoyloxy group, which may affect its chemical properties and applications.
Uniqueness
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its combination of benzoyl and chlorobenzoyl groups, providing a versatile platform for chemical modifications and potential biological interactions. This structural complexity distinguishes it from simpler analogs, offering a broader range of applications in research and industry.
Properties
CAS No. |
767313-74-6 |
|---|---|
Molecular Formula |
C28H19ClN2O5 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
[3-benzoyloxy-4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H19ClN2O5/c29-24-14-8-7-13-23(24)26(32)31-30-18-21-15-16-22(35-27(33)19-9-3-1-4-10-19)17-25(21)36-28(34)20-11-5-2-6-12-20/h1-18H,(H,31,32)/b30-18+ |
InChI Key |
XSRLDDGVNCAXOP-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
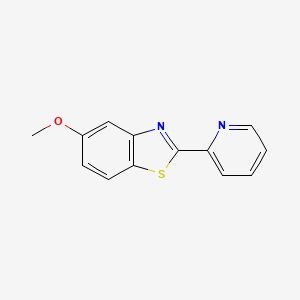
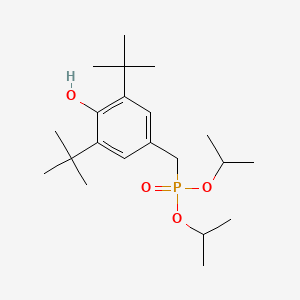
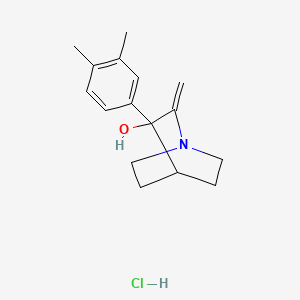
![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)
